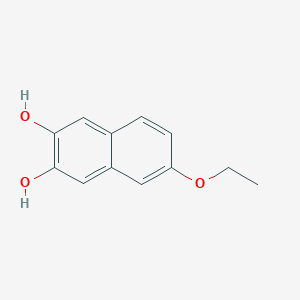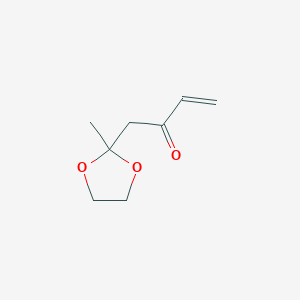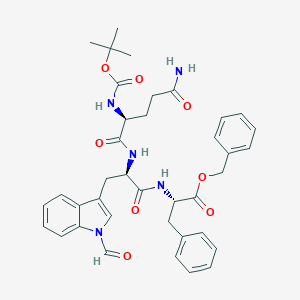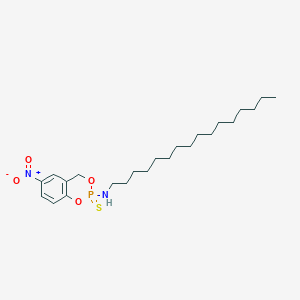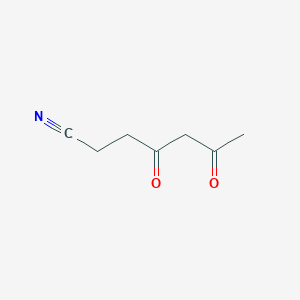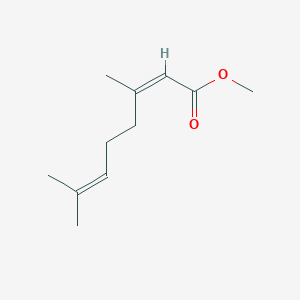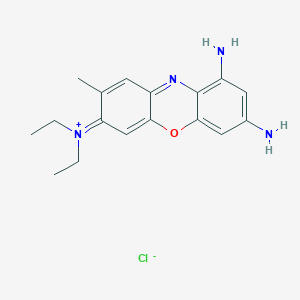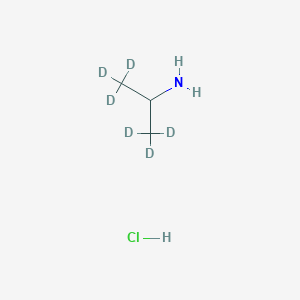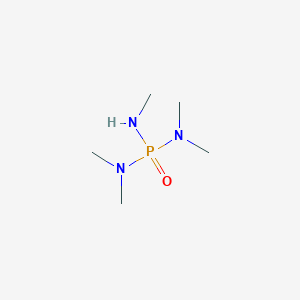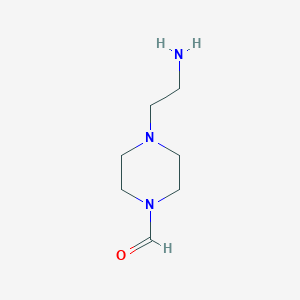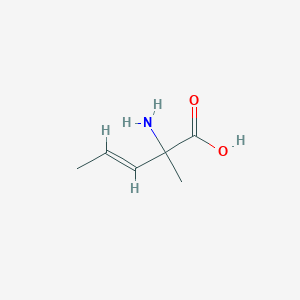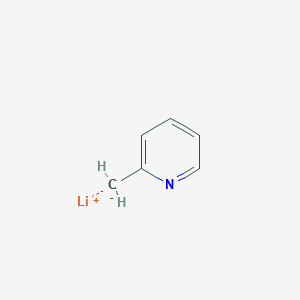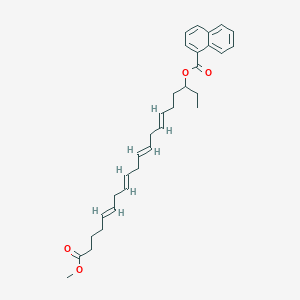
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester (NAM) is a synthetic compound synthesized from naphthalene and eicosapentaenoic acid. It has gained significant attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is not fully understood, but it is believed to act on multiple cellular pathways. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and to reduce the production of pro-inflammatory cytokines. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors.
Effets Biochimiques Et Physiologiques
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been shown to improve cognitive function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is that it is a synthetic compound, which allows for precise control over its chemical properties. However, the synthesis of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is complex and requires specialized equipment and expertise. Another limitation of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is that it has low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for the study of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester. One area of research is to further elucidate its mechanism of action and to identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for various diseases. Additionally, there is a need for the development of more efficient synthesis methods for 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester, which would enable its use in larger-scale studies.
Conclusion
In conclusion, 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. While there are limitations to its use in lab experiments, 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester holds promise as a therapeutic agent, and further research is needed to fully understand its potential.
Méthodes De Synthèse
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is synthesized through a series of chemical reactions that involve the condensation of naphthalene and eicosapentaenoic acid. The process involves the use of strong acids and bases, and the final product is purified through chromatography. The yield of 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester is typically low, and the process requires careful monitoring to avoid unwanted by-products.
Applications De Recherche Scientifique
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. 18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester has also been studied for its potential to treat various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Propriétés
Numéro CAS |
133983-27-4 |
|---|---|
Nom du produit |
18-Naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester |
Formule moléculaire |
C32H40O3 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
[(6E,9E,12E,15E)-20-methoxy-20-oxoicosa-6,9,12,15-tetraen-3-yl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C32H40O4/c1-3-28(36-32(34)30-25-20-22-27-21-18-19-24-29(27)30)23-16-14-12-10-8-6-4-5-7-9-11-13-15-17-26-31(33)35-2/h5-8,11-14,18-22,24-25,28H,3-4,9-10,15-17,23,26H2,1-2H3/b7-5+,8-6+,13-11+,14-12+ |
Clé InChI |
ISGPOOJDFSKKNM-UHFFFAOYSA-N |
SMILES isomérique |
CCC(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCC(CCC=CCC=CCC=CCC=CCCCC(=O)OC)OC(=O)C1=CC=CC2=CC=CC=C21 |
Synonymes |
18-HETE naphthaloyl methyl ester 18-HETE-Me 18-naphthoyl-5,8,11,14-eicosatetraenoic acid methyl ester naphthalated 18-HETE methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



